molecular formula C8H11N3O2 B3322862 6,7,8,9-Tetrahydro-1H-pyrimido[4,5-c]azepine-2,4(3H,5H)-dione CAS No. 1543093-73-7

6,7,8,9-Tetrahydro-1H-pyrimido[4,5-c]azepine-2,4(3H,5H)-dione

Cat. No.: B3322862
CAS No.: 1543093-73-7
M. Wt: 181.19
InChI Key: REVVFKLPGFLSQP-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-1H-pyrimido[4,5-c]azepine-2,4(3H,5H)-dione (CAS 1543093-73-7) is a high-purity chemical compound offered at 98% purity for research applications. This compound, with the molecular formula C8H11N3O2 and a molecular weight of 181.20 g/mol, is a bicyclic structure featuring a pyrimidinedione ring fused to a seven-membered azepine ring, presenting a versatile scaffold for medicinal chemistry and drug discovery research . The core azepine-based structures are of significant interest in pharmaceutical research for their potential as novel therapeutic agents. Scaffolds based on the tetrahydro-azepine structure have been identified as novel chemotypes for CCR2 antagonists, which are a target for inflammatory diseases, diabetes, neuropathic pain, and cancer . Furthermore, closely related pyrimido[4,5-d]azepine derivatives have been explored as potent TRPV1 antagonists for potential pain management, as well as 5-HT2C agonists for potential treatment of conditions such as obesity, anxiety, and sexual dysfunction . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate precautions; this compound may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation .

Properties

IUPAC Name

1,5,6,7,8,9-hexahydropyrimido[4,5-c]azepine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c12-7-5-2-1-3-9-4-6(5)10-8(13)11-7/h9H,1-4H2,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVVFKLPGFLSQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)NC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6,7,8,9-Tetrahydro-1H-pyrimido[4,5-c]azepine-2,4(3H,5H)-dione is a heterocyclic compound notable for its unique fused pyrimidine and azepine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and pharmacological applications. This article aims to detail the biological activity of this compound, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C8_8H11_{11}N3_3O2_2, indicating a complex structure that contributes to its reactivity and biological interactions. The tetrahydro configuration suggests saturation in the azepine ring, which plays a crucial role in its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : The compound has been shown to possess antimicrobial properties. Its structural similarity to other known antimicrobial agents suggests potential efficacy against various pathogens.
  • CNS Activity : Due to its interaction with neurotransmitter systems, particularly the serotonin receptors (5-HT2C_2C), this compound may exhibit central nervous system (CNS) effects including anxiolytic and antidepressant activities .

Mechanistic Studies

Understanding the mechanism of action for this compound involves examining its binding affinity to various receptors. Notably:

  • Serotonin Receptors : Studies indicate that this compound acts as an agonist at the 5-HT2C_2C receptor. This interaction may contribute to its potential therapeutic effects in treating mood disorders .
  • G Protein-Coupled Receptors (GPCRs) : The compound's ability to modulate GPCRs highlights its relevance in drug development targeting various signaling pathways involved in physiological processes .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound within the broader landscape of heterocyclic compounds, a comparison with structurally related compounds is beneficial:

Compound NameStructure TypeBiological ActivityDistinguishing Features
6-MethylpyrimidinonePyrimidine derivativeAntimicrobialLacks azepine ring
7-Azabicyclo[2.2.1]heptaneAzabicyclic compoundCNS stimulantDifferent ring system
5H-Dibenzo[c,e]azepineDibenzoazepineAntidepressantContains two benzene rings

This table illustrates how this compound is unique due to its specific combination of structural components that enhance its pharmacological profile.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:

  • Synthesis and Evaluation : A study synthesized various derivatives of pyrimidoazepines and evaluated their activity against cancer cell lines. The results indicated that certain modifications significantly improved potency against tumor cells .
  • Pharmacokinetics : Research into the pharmacokinetics of similar compounds has shown that modifications can lead to better absorption and distribution profiles in vivo . These findings suggest avenues for optimizing this compound for therapeutic use.

Scientific Research Applications

Medicinal Chemistry

6,7,8,9-Tetrahydro-1H-pyrimido[4,5-c]azepine-2,4(3H,5H)-dione is being investigated for its potential therapeutic applications:

  • Antidepressant Activity : Research indicates that derivatives of pyrimido[4,5-c]azepines may act as agonists at serotonin receptors (e.g., 5-HT2C), suggesting potential use in treating mood disorders .
  • Anticancer Properties : Initial studies have shown that compounds within this class exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of signaling pathways related to cell survival .

The compound's biological activities are attributed to its ability to interact with multiple molecular targets:

  • Antimicrobial Effects : Some derivatives have demonstrated promising antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibiotics .
  • Neuroprotective Effects : There is emerging evidence that these compounds may protect neuronal cells from oxidative stress and neuroinflammation, which could be beneficial in neurodegenerative diseases .

Case Study 1: Antidepressant Research

A study published in a pharmacological journal evaluated the effects of a series of pyrimido[4,5-c]azepine derivatives on serotonin receptor activity. The results indicated that certain modifications to the core structure significantly enhanced receptor affinity and selectivity. This study lays the groundwork for future antidepressant drug development .

Case Study 2: Anticancer Activity

In vitro studies have shown that specific derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to the activation of apoptotic pathways and inhibition of cell proliferation .

Comparison with Similar Compounds

Core Structural Differences

The compound’s key structural analogs include:

Compound Name Core Structure Key Substituents/Modifications Biological Activity Highlights References
6,7,8,9-Tetrahydro-1H-pyrimido[4,5-c]azepine-2,4(3H,5H)-dione (Target) Pyrimido[4,5-c]azepine None explicitly reported Limited data; inferred from analogs
1-Ethoxymethyl-5-methyl-9-phenyl-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b][1,4]diazepine-2,4-dione Pyrimido[4,5-b][1,4]diazepine Ethoxymethyl, methyl, phenyl groups Antitumor, HIV-integrase inhibition
5,6,7,8-Tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Pyrimido[4,5-d]pyrimidine Additional pyrimidine ring Therapeutic scaffold (unspecified)
6,7,8,9-Tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one (CAS 46001-09-6) Pyrimido[4,5-d]azepine Ketone group at position 4 Discontinued (synthesis/stability issues)

Key Observations :

  • Azepine vs. Diazepine Cores : The target compound’s azepine ring (one nitrogen) contrasts with diazepine derivatives (two nitrogens), which may enhance hydrogen bonding and receptor interaction in the latter .
  • Substituent Effects : Ethoxymethyl and phenyl groups in diazepine derivatives improve lipophilicity and binding affinity, as seen in their antitumor and HIV-integrase inhibitory activities .

Physicochemical and Crystallographic Data

  • Diazepine Derivative: Crystallizes in a monoclinic system (space group P21/n) with unit cell parameters a = 13.831 Å, b = 8.9904 Å, c = 14.978 Å, β = 112.79° .

Q & A

Basic: What are the common synthetic routes for preparing 6,7,8,9-tetrahydro-1H-pyrimido[4,5-c]azepine-2,4(3H,5H)-dione derivatives?

Answer:
The synthesis typically involves multi-step heterocyclic condensation and functionalization. A validated approach includes:

  • Step 1: Formation of the pyrimidine core via cyclization of acylated intermediates, as seen in regioselective pyrimidoquinoline syntheses .
  • Step 2: Reduction of lactam intermediates using agents like LiAlH₄ to generate tetrahydroazepine rings, followed by acid-catalyzed ring closure .
  • Step 3: Purification via silica gel chromatography with solvent gradients (e.g., petroleum ether:EtOAc = 7:1) to isolate target compounds in yields up to 76% .
    Key Considerations: Optimize stoichiometry and reaction time to minimize side products like over-reduced byproducts.

Advanced: How can regioselectivity challenges in fused-ring systems be addressed during synthesis?

Answer:
Regioselectivity in pyrimido-azepine systems is influenced by:

  • Substituent Effects: Electron-donating groups (e.g., methyl or phenyl) at specific positions guide cyclization pathways .
  • Catalytic Strategies: Ruthenium-catalyzed ring-closing metathesis (RCM) ensures precise control over ring size and regiochemistry, as demonstrated in spirocyclic analogs .
  • Thermodynamic vs. Kinetic Control: For example, refluxing in THF with HCl favors thermodynamically stable twist-boat conformations in diazepine rings .
    Validation: Use X-ray crystallography (e.g., P2₁/n space group analysis) to confirm regiochemical outcomes .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • X-ray Crystallography: Resolves the twist-boat conformation of the diazepine ring and dihedral angles (e.g., 80.8° between pyrimidine and phenyl rings) .
  • NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., NH groups at δ 10–12 ppm) and confirms fusion of pyrimidine and azepine rings .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular formulas (e.g., C₁₇H₂₂N₄O₃, [M+H]⁺ = 331.176) .

Advanced: How can conformational isomerism in the azepine ring impact biological activity?

Answer:

  • Conformational Flexibility: The twist-boat conformation (C4, C6, N3, N4 coplanar) enhances binding to rigid enzyme pockets (e.g., HIV-1 reverse transcriptase) by accommodating torsional strain .
  • Hydrogen Bonding: Intermolecular N–H···O and C–H···O interactions stabilize bioactive conformers, as shown in crystal packing studies .
  • Structure-Activity Relationship (SAR): Modifying substituents (e.g., ethoxymethyl vs. methyl groups) alters ring puckering, affecting potency against targets like p38MAPK .

Basic: What in vitro assays are used to evaluate biological activity?

Answer:

  • Enzyme Inhibition Assays: Measure IC₅₀ values against HIV-1 reverse transcriptase or tyrosine kinases using fluorescence-based substrate turnover .
  • Antiproliferative Screening: MTT assays on cancer cell lines (e.g., HepG2) at concentrations ≤10 µM, with dose-response curves over 72 hours .
  • Cytotoxicity Controls: Compare to non-tumorigenic cells (e.g., HEK293) to assess selectivity .

Advanced: How can contradictory data on biological activity across studies be resolved?

Answer:

  • Experimental Reproducibility: Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Metabolic Stability Testing: Use liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) that may reduce apparent potency .
  • Computational Modeling: Molecular dynamics simulations (e.g., AutoDock Vina) can reconcile divergent SAR data by predicting binding modes under varying pH or co-solvent conditions .

Basic: What are the key stability considerations for storage and handling?

Answer:

  • Temperature Sensitivity: Store at –20°C under argon to prevent oxidation of the tetrahydroazepine ring .
  • pH-Dependent Degradation: Avoid aqueous solutions below pH 5, where lactam ring hydrolysis accelerates .
  • Light Sensitivity: Protect from UV exposure to prevent photooxidation of the pyrimidine-dione moiety .

Advanced: What strategies enhance solubility for in vivo studies?

Answer:

  • Prodrug Design: Introduce phosphate or amino acid esters at the dione oxygen to improve aqueous solubility .
  • Nanoparticle Formulation: Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release, as validated in murine models .
  • Co-Crystallization: Use co-formers like succinic acid to create stable salts with enhanced dissolution profiles .

Basic: How are computational methods applied to optimize this scaffold?

Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to predict electrophilic/nucleophilic sites for functionalization .
  • QSAR Modeling: Correlate logP values (e.g., 1.8–2.5) with cellular permeability using Molinspiration or SwissADME .
  • Docking Studies: Glide SP mode in Schrödinger Suite predicts binding poses to targets like integrase enzymes (GoldScore > 60) .

Advanced: What mechanistic insights explain its dual activity as an antiviral and antitumor agent?

Answer:

  • Target Overlap: Inhibition of kinases (e.g., p38MAPK) and viral enzymes (e.g., HIV-1 RT) via conserved ATP-binding pockets .
  • Redox Modulation: The dione moiety acts as a Michael acceptor, depleting cellular glutathione and sensitizing cancer cells to apoptosis .
  • Epigenetic Effects: Pyrimido-azepine scaffolds intercalate DNA, inducing histone deacetylase (HDAC) inhibition in leukemia cells .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7,8,9-Tetrahydro-1H-pyrimido[4,5-c]azepine-2,4(3H,5H)-dione
Reactant of Route 2
Reactant of Route 2
6,7,8,9-Tetrahydro-1H-pyrimido[4,5-c]azepine-2,4(3H,5H)-dione

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